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(3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Lipophilicity clogP tPSA

This heterocyclic small molecule is a crucial tool for medicinal chemistry campaigns targeting stearoyl-CoA desaturase (SCD1) and various kinases. The 5-(dimethylamino)pyridazin-3-yl regioisomer allows precise probing of hinge-binding preferences in kinase selectivity panels, while the 3-chlorophenyl methanone fragment enables SAR studies on halogen-dependent potency shifts. - Scaffold-aligned SCD1 inhibition: Patent benchmarks for optimized chemotypes reach IC50 values of 12-14 nM, establishing a clear potency ceiling for profiling. - CNS drug discovery compliance: With a clogP of 2.73 and tPSA of 63.05 Ų, this compound meets Lipinski and Rule-of-Three criteria, making it a reference standard for blood-brain barrier penetration models.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1797719-52-8
Cat. No. B2431816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1797719-52-8
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESCN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H20ClN5O/c1-21(2)15-11-16(20-19-12-15)22-6-8-23(9-7-22)17(24)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3
InChIKeyMCBOIFXYBTYBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide: (3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1797719-52-8) in Medicinal Chemistry and Chemical Biology


(3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1797719-52-8; molecular formula C17H20ClN5O; MW 345.83 g/mol) is a heterocyclic small molecule belonging to the pyridazine-piperazine-benzoyl chemotype. It features a 5-(dimethylamino)pyridazin-3-yl core linked via a piperazine bridge to a 3-chlorophenyl methanone fragment. The compound is utilized primarily as a research tool in exploratory medicinal chemistry and chemical biology, with a typical commercial purity specification of ≥95% [1]. While not yet associated with publicly disclosed primary bioactivity data, its scaffold is embedded in patent families describing stearoyl-CoA desaturase (SCD1) inhibition, kinase modulation, and acetylcholinesterase (AChE) inhibition [2][3], making it a relevant building block or probe for target identification and structure–activity relationship (SAR) campaigns.

Why Off-the-Shelf Substitution Is Not Advisable for (3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone


Within the pyridazine-piperazine-methanone series, seemingly minor structural perturbations (halogen substitution pattern, regioisomerism of the dimethylamino group on the pyridazine ring, or replacement of the aryl ketone) can profoundly alter physicochemical properties, target engagement profiles, and pharmacokinetic behavior. For instance, while this compound bears a 3-chlorophenyl methanone and a 5-(dimethylamino)pyridazine, commercial analogs with a 3-fluorophenyl, 3-methoxyphenyl, or cyclopropyl methanone substituent, or the 6-(dimethylamino) regioisomer, differ in calculated logP, topological polar surface area (tPSA), and hydrogen-bonding capacity as shown in Section 3 [1][2]. In the absence of disclosed head-to-head bioactivity data for this sub-series, selection cannot rely on assumed equipotency; instead, the choice must be guided by structural identity verification and the known biological annotations of the broader scaffold, where piperazinyl-pyridazine SCD1 inhibitors have demonstrated low nanomolar IC50 values in microsomal assays, and glycogen synthase kinase-3β (GSK-3β) inhibitors built on related cores have reached sub-micromolar potency [3][4]. Procurement of an incorrect analog therefore risks invalid SAR interpretation and wasted screening resources.

Quantitative Differentiation Evidence: (3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone vs. Structural Analogs


Lipophilicity and Polarity Differentiation Relative to the 3-Methoxy and 3-Fluoro Phenyl Analogs

The target compound (3-chlorophenyl) exhibits a calculated logP (clogP) of 2.73 and a topological polar surface area (tPSA) of 63.05 Ų [1][2]. The 3-methoxyphenyl analog (C18H23N5O2, MW 341.4) is expected to have a lower clogP (ca. 2.0–2.2, based on the polar methoxy group) and a larger tPSA (ca. 72–75 Ų), while the 3-fluorophenyl homolog (MW 329.8) should display a clogP closer to 2.3–2.5 but a slightly smaller tPSA . The target's intermediate lipophilicity and moderate polarity profile place it within the optimal drug-like space defined by Lipinski's Rule of 5 (MW < 500, clogP < 5, HBA ≤ 10, HBD ≤ 5), yet with a predicted permeability advantage over the more polar methoxy variant [1].

Lipophilicity clogP tPSA Physicochemical Properties

Positional Regioisomerism: 5-(Dimethylamino) vs. 6-(Dimethylamino) Pyridazine Substitution

The target compound places the dimethylamino group at the 5-position of the pyridazine ring, a regioisomeric arrangement distinct from the more commonly described 6-(dimethylamino)pyridazin-3-yl scaffold (e.g., (4-(6-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone) . In pyridazine-based kinase inhibitor programs, the position of the amino substituent directly influences the electron density distribution of the diazine ring, altering hydrogen-bonding geometry with hinge-region residues of kinase ATP-binding sites [1]. Regioisomeric switching can change inhibitory potency by 10- to 100-fold in related chemotypes [2]. No public data directly compare 5- vs. 6-substituted analogs in this exact chemotype, but the regioisomeric distinction is a critical parameter for SAR consistency.

Regioisomer Pyridazine Dimethylamino Structure-Activity Relationship

Class-Level Biological Annotation: Piperazinyl-Pyridazine Scaffold as SCD1 and Kinase Inhibitor Platform

Although direct IC50 values for 1797719-52-8 have not been disclosed, the scaffold class is extensively annotated: piperazin-1-ylpyridazine derivatives have been reported as SCD1 inhibitors with sub-micromolar activity in microsomal assays (e.g., XEN103, IC50 = 14 nM in mouse liver microsomes and 12 nM in HepG2 cells) [1]; and pyridazine-based kinase inhibitors targeting MEK have shown nanomolar potency (IC50 = 21 nM for a representative GLS1 inhibitor) [2][3]. The 3-chlorophenyl methanone motif is a recognized privileged fragment for kinase hinge-binding interactions due to the electron-withdrawing chloro substituent, which modulates the carbonyl oxygen's hydrogen-bond acceptor strength relative to fluoro- or methoxy-substituted analogs [4].

SCD1 Stearoyl-CoA Desaturase Kinase Inhibition Scaffold Annotation

Structural Differentiation from the Cyclopropyl Analog: Impact on Rotatable Bonds and Conformational Flexibility

The target compound (3-chlorophenyl methanone) possesses 5 rotatable bonds, as computed from the ZINC15 entry [1]. In contrast, Cyclopropyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1448037-74-8, C14H21N5O, MW 275.35) replaces the aromatic 3-chlorophenyl ring with a small, rigid cyclopropyl group, reducing both molecular weight (by ~70 Da) and the number of rotatable bonds (likely to 3–4) . The phenyl ring in the target compound provides a larger hydrophobic surface area and potential π-stacking interactions with aromatic residues in protein binding pockets, whereas the cyclopropyl analog sacrifices this interaction capacity for improved ligand efficiency and reduced molecular complexity [2]. This trade-off is relevant when selecting probe molecules for fragment-based drug discovery vs. lead optimization campaigns.

Rotatable Bonds Conformational Flexibility Cyclopropyl Analog Molecular Rigidity

Optimal Procurement and Research Application Scenarios for (3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone


SAR Exploration Within Pyridazine-Piperazine SCD1 Inhibitor Programs

The target compound serves as a 3-chlorophenyl-substituted probe for systematic SAR studies aimed at optimizing SCD1 inhibition potency, selectivity over SCD5, and microsomal stability. The patent literature provides IC50 benchmarks of 12–14 nM for optimized SCD1 inhibitors in this chemotype [1], establishing a potency ceiling against which the target compound can be profiled. Its intermediate clogP (2.73) and moderate tPSA (63.05 Ų) are consistent with favorable membrane permeability, supporting its use in cell-based desaturation index assays in HepG2 cells [2].

Kinase Selectivity Panel Screening with Regioisomeric Controls

The 5-(dimethylamino) regioisomer is a valuable tool for probing hinge-binding preferences in kinase selectivity panels. In conjunction with the corresponding 6-(dimethylamino) regioisomer, it enables the deconvolution of regioisomer-dependent kinase inhibition profiles. Patent disclosures describe pyridazine-based MEK and CLK inhibitors with nanomolar activity [3], providing a biological context for deploying this compound in broad-panel kinase assays.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a clogP of 2.73, tPSA of 63.05 Ų, and compliance with Lipinski and Rule-of-Three criteria, the target compound falls within the favorable property space for CNS drug discovery [1][2]. It can serve as a reference compound for calibrating computational models of blood-brain barrier penetration when compared against the more polar 3-methoxyphenyl analog or the less lipophilic cyclopropyl analog.

Chemical Probe for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Assays

Structurally related pyridazine-piperazine compounds have demonstrated AChE inhibitory activity [4]. The target compound, with its 3-chlorophenyl substituent, allows investigation of halogen-dependent potency shifts relative to unsubstituted phenyl or 3-fluorophenyl analogs. This application is relevant for Alzheimer's disease research programs exploring multi-target-directed ligands.

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